![molecular formula C28H26O4 B14403012 1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene CAS No. 87997-29-3](/img/structure/B14403012.png)
1,1',1''-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene is an organic compound with a complex structure that includes multiple benzene rings and methoxy groups
Preparation Methods
The synthesis of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene can be compared with other similar compounds, such as:
1,1’,1’'-(1,1,2-Ethenetriyl)tris(4-methoxybenzene): This compound has a similar structure but differs in the arrangement of its functional groups.
4,4’,4’'-(2-Chloroethene-1,1,2-triyl)tris(methoxybenzene): This compound contains a chloroethene group, which imparts different chemical properties and reactivity.
The uniqueness of 1,1’,1’'-[(4-Methoxybenzene-1,2,3-triyl)tris(oxymethylene)]tribenzene lies in its specific arrangement of methoxy and benzene groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
87997-29-3 |
|---|---|
Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methoxy-2,3,4-tris(phenylmethoxy)benzene |
InChI |
InChI=1S/C28H26O4/c1-29-25-17-18-26(30-19-22-11-5-2-6-12-22)28(32-21-24-15-9-4-10-16-24)27(25)31-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 |
InChI Key |
DZNKDODWHMHIFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



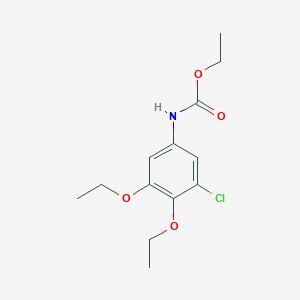
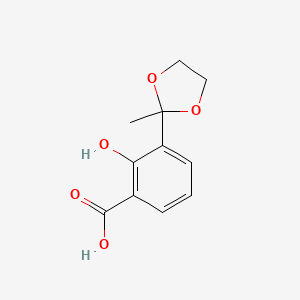
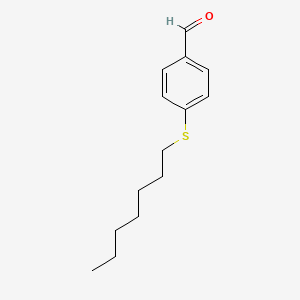
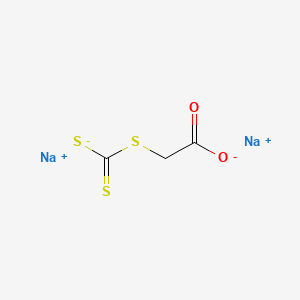
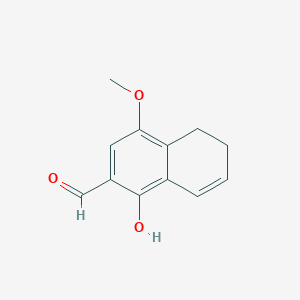
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
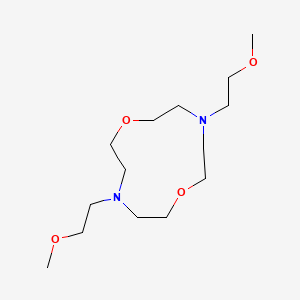
stannane](/img/structure/B14402995.png)
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
